(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone
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Overview
Description
“(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone” is a compound that contains a 1,2,3-triazole ring, which is a five-membered heterocyclic moiety . This moiety is known for its broad range of chemical and biological properties and is a key component in many commercially available drugs .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,3-triazole ring, an azetidine ring, and a thiophene ring . The 1,2,3-triazole ring is known to show two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Scientific Research Applications
Synthesis and Structural Characterization
- The synthesis of new 1,2,4-triazole and triazolidin derivatives, including their characterization and density functional theory (DFT) studies, demonstrate the compound's role in developing new chemical entities with potential applications in drug design and material science (Abosadiya et al., 2018).
- Research on triazole-based catalysts for Huisgen 1,3-dipolar cycloadditions shows the application of such compounds in facilitating chemical reactions under mild conditions, leading to efficient synthesis pathways (Ozcubukcu et al., 2009).
Potential Biological Activities
- Studies on azetidinone derivatives and their biological activities, including antibacterial, antifungal, and antitubercular properties, indicate the potential of these compounds in medical and pharmaceutical research. Novel azetidinone analogues have been developed with promising anti-tubercular activity, highlighting the therapeutic potential of such derivatives (Thomas et al., 2014).
Catalytic and Material Applications
- The development of aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone derivatives and their exploration for liquid crystal behaviors demonstrate the compound's utility in material science, particularly in creating novel liquid crystal materials with specific electrochemical properties (Zhao et al., 2013).
Mechanism of Action
Target of Action
The compound contains a 1,2,3-triazole ring, which is known to be an important structural fragment in many biologically active compounds . This moiety is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .
Mode of Action
For example, 1,2,3-triazole-4-carboxylic acid derivatives have been used for the synthesis of compounds that exhibited antifungal, antimicrobial, antiviral, and anticancer activities .
Biochemical Pathways
Compounds containing the 1,2,3-triazole ring have been used to synthesize compounds active against various diseases, suggesting they may affect a wide range of biochemical pathways .
Pharmacokinetics
The 1,2,3-triazole ring is known to be resistant to metabolic degradation, which could potentially enhance the bioavailability of the compound .
Result of Action
Compounds containing the 1,2,3-triazole ring have been shown to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The 1,2,3-triazole ring is known to be stable under a variety of conditions, suggesting that the compound may be relatively stable in different environments .
Properties
IUPAC Name |
(4-thiophen-2-ylphenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c21-16(19-10-14(11-19)20-8-7-17-18-20)13-5-3-12(4-6-13)15-2-1-9-22-15/h1-9,14H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGFPMIHJHTEPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C3=CC=CS3)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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